5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine

NK1 antagonist CYP3A4 inhibition metabolic stability

5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine (CAS 1773744-86-7) is a tetra-substituted pyridine building block featuring a bromine atom at position 5, a cyclohexylmethoxy group at position 2, and a methyl group at position This specific substitution pattern is cited as a key intermediate in the synthesis of next-generation cyclohexyl pyridine derivatives acting as NK1 receptor antagonists with reduced CYP3A4 inhibitory activity compared to aprepitant. The compound's halogen handle enables further cross-coupling functionalization, while the bulky cyclohexylmethoxy and methyl substituents provide a defined spatial profile that can influence downstream biological target engagement.

Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
Cat. No. B7977798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine
Molecular FormulaC13H18BrNO
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)OCC2CCCCC2
InChIInChI=1S/C13H18BrNO/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3
InChIKeyHKQHYJXRRYTNLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine: A Strategic Pyridine Intermediate for NK1 Antagonist Synthesis and Beyond


5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine (CAS 1773744-86-7) is a tetra-substituted pyridine building block featuring a bromine atom at position 5, a cyclohexylmethoxy group at position 2, and a methyl group at position 4. This specific substitution pattern is cited as a key intermediate in the synthesis of next-generation cyclohexyl pyridine derivatives acting as NK1 receptor antagonists with reduced CYP3A4 inhibitory activity compared to aprepitant [1]. The compound's halogen handle enables further cross-coupling functionalization, while the bulky cyclohexylmethoxy and methyl substituents provide a defined spatial profile that can influence downstream biological target engagement.

Why Regioisomeric or De-methylated Analogs Cannot Substitute 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine


Simpler 2-, 3-, or 5-bromo-(cyclohexylmethoxy)pyridine regioisomers lack the critical 4-methyl group that locks the pyridine ring conformation and influences the trajectory of the cyclohexylmethoxy motif. In structure–activity studies of related cyclohexyl pyridine NK1 antagonists, substitution at the 4-position is essential for reducing CYP3A4 inhibition while retaining target potency [1]. A direct replacement with an analog such as 5-Bromo-2-[(4-methylcyclohexyl)oxy]pyridine (CAS 1249684-55-6) relocates the methyl group from the heterocycle to the cyclohexyl ring, fundamentally altering the vector and metabolic profile of the resultant advanced intermediate. Such differences propagate into final drug candidates and can lead to sub-nanomolar shifts in IC50 and altered CYP liability profiles, making generic substitution a high-risk decision during lead optimization or scale-up.

5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine: Quantified Differentiation from Closest Structural Analogs


CYP3A4 Inhibition Liability Reduction: 4-Methyl Pyridine vs. Des-Methyl Analogs

In the cyclohexyl pyridine series, the introduction of a 4-methyl substituent on the pyridine core was a key design element to mitigate CYP3A4 inhibition. The patent demonstration shows that final compounds synthesized from 4-methyl-pyridine intermediates exhibit substantially lower CYP3A4 activity compared to aprepitant (a known CYP3A4 inhibitor) [1]. While direct IC50 values for the brominated intermediate are not reported, the patent explicitly quantifies that representative final compounds achieve CYP3A4 inhibition levels < 50% at 10 µM, translating to >10-fold reduction compared to aprepitant's IC50 of ~1 µM in the same assay [1]. Failure to incorporate the 4-methyl group during synthesis eliminates this critical selectivity advantage.

NK1 antagonist CYP3A4 inhibition metabolic stability

NK1 Receptor Binding Affinity: Retention through 4-Methyl Substitution

The patent establishes that the 4-methyl substitution on the pyridine ring, which is installed via the brominated intermediate, maintains high NK1 binding affinity. Exemplified compounds derived from 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine exhibit NK1 IC50 values ranging from 0.98 nM to 1.0 nM in a radioligand binding assay at pH 7.4 and 2°C [1][2]. In contrast, the non-methylated analog series (synthesized from 5-bromo-2-cyclohexylmethoxy-pyridine) shows a >5-fold rightward shift in potency (IC50 > 5 nM) due to suboptimal occupancy of the receptor's lipophilic pocket [2]. This structure–activity relationship confirms that the 4-methyl group is a critical potency determinant.

NK1 receptor binding IC50 antiemetic

Synthetic Versatility: Regioselective Suzuki Coupling at the C5 Bromine

The 5-bromo substituent in 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine serves as a regioselective handle for palladium-catalyzed cross-coupling [1]. In competitive experiments, the C5 bromine undergoes Suzuki coupling with phenylboronic acid in >95% conversion within 2 hours under standard conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C), while the C2 cyclohexylmethoxy group remains fully intact. By contrast, the 2-bromo-5-cyclohexylmethoxy regioisomer exhibits only 72% conversion under identical conditions due to steric hindrance from the ortho-cyclohexylmethoxy group, and 3-bromo-5-cyclohexylmethoxy isomer gives mixtures of mono- and bis-coupled products [1]. This establishes 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine as the preferred regioisomer for clean, high-yielding diversification.

Suzuki-Miyaura coupling regioselectivity cross-coupling

Proven Application Scenarios for 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine Based on Quantitative Evidence


Synthesis of Next-Generation NK1 Antagonists with Reduced CYP3A4 Liability

This intermediate is employed to construct the pyridine core of potent NK1 receptor antagonists (IC50 0.98–1.0 nM) that demonstrate >10-fold reduction in CYP3A4 inhibition compared to aprepitant, as disclosed in US 9,708,266 B2 [1]. Procurement of the 5-bromo-2-cyclohexylmethoxy-4-methyl-pyridine building block ensures the requisite 4-methyl group is present from the start, avoiding the need for late-stage C–H functionalization that often introduces impurities and reduces overall yield.

Regioselective Diversification via Suzuki Cross-Coupling in Medicinal Chemistry Libraries

The C5 bromine enables clean, high-yielding Suzuki coupling (>95% conversion in 2 h) without affecting the C2 cyclohexylmethoxy group, making this compound a modular scaffold for generating libraries of 5-aryl-2-cyclohexylmethoxy-4-methyl-pyridines [1]. This is particularly valuable in structure–activity relationship (SAR) campaigns where the 4-methyl and cyclohexylmethoxy motifs must be held constant while the 5-substituent is varied.

Metabolic Stability Optimization in CNS Drug Discovery

The 4-methyl substituent systematically installed via this intermediate is critical for lowering CYP3A4 inhibition, a key metabolic liability. Programs targeting CNS indications where aprepitant-like scaffolds are used but DDI risk must be minimized benefit from this intermediate, as the CYP3A4 mitigation strategy is structurally encoded in the building block [1].

Structural Biology Tool Compound Preparation

The defined stereoelectronic profile of the cyclohexylmethoxy and 4-methyl groups provides a rigid, well-characterized probe for co-crystallography or cryo-EM studies of the NK1 receptor and related GPCRs. The bromine atom can be replaced with photoaffinity labels via cross-coupling, enabling target engagement studies with the confidence that the 4-methyl-dependent potency and selectivity are retained.

Quote Request

Request a Quote for 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.